molecular formula C20H29N5O3 B5530988 9-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5530988
M. Wt: 387.5 g/mol
InChI Key: SEOOJJWCJWJKHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar diazaspiro[5.5]undecan-3-ones involves intricate chemical processes designed to yield compounds with specific antihypertensive properties. For example, 41 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were prepared for screening in studies targeting antihypertensive activity. These compounds, particularly those substituted at the 9 position with various alkyl or aryl groups, demonstrate significant bioactivity, highlighting the importance of precise chemical synthesis techniques in their development (Clark et al., 1983).

Molecular Structure Analysis

The structural analysis of such molecules often involves advanced techniques like X-ray crystallography to determine their precise configurations. For instance, the synthesis and structural rearrangement of cycloalkyl[1,2-e]oxazolo[3,2-a]pyrimidin-8/9-ones have provided access to isomeric structures, which were unambiguously established using X-ray crystallography (Adetchessi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[5.5]undecan derivatives showcase a variety of chemical behaviors and properties. For example, the preparation and pyrolysis of related compounds have led to the discovery of new mechanisms involving oxoketenimine–imidoyl ketene rearrangement, which is crucial for understanding the chemical properties and reactions of these molecules (Clarke et al., 1997).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecan-3-ones and related compounds, such as their solubility, melting points, and crystalline structures, are critical for their practical application and handling. The synthesis processes and subsequent physical characterization, including DSC analysis, provide insights into the thermodynamic stability and physical behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with biological targets, are foundational to understanding the potential applications of these compounds. The synthesis and characterization of novel compounds, such as those involving trifluoromethylated derivatives, contribute to a deeper understanding of their chemical properties and potential uses in various fields (Li et al., 2014).

properties

IUPAC Name

9-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-3-15-23-17-18(21-14-22-19(17)28-15)24-10-7-20(8-11-24)6-5-16(26)25(13-20)9-4-12-27-2/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOOJJWCJWJKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N=CN=C2O1)N3CCC4(CCC(=O)N(C4)CCCOC)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

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